molecular formula C11H16N2O2 B8508809 N-{4-[1-hydroxy-2-(methylamino)ethyl]phenyl}acetamide

N-{4-[1-hydroxy-2-(methylamino)ethyl]phenyl}acetamide

Cat. No. B8508809
M. Wt: 208.26 g/mol
InChI Key: RHAXJDJUPWQXPB-UHFFFAOYSA-N
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Patent
US06852731B2

Procedure details

To a solution of N-[4-(2-bromo-1-hydroxyethyl)phenyl]acetamide (0.40 g, in 10 mL of methanol) was introduced methylamine (10 mL, 2.0 M in methanol) at 0° C. The reaction mixture was warmed to room temperature after 30 minutes, and stirred at that temperature for 2 hours. The solvent and excess methylamine was evaporated. The residue was dissolved in methanol (5 mL) and stirred with resin (BioRad 50W×2, 0.5 g) overnight. The resin was collected by filtration, washed with methanol. The product on the resin was washed off with NH4OH/CH3OH (10% NH4OH aqueous solution (Aldrich, 29.4% NH3) in methanol, v/v). The solution was concentrated to give the title compound as a white solid (0.16 g).
Name
N-[4-(2-bromo-1-hydroxyethyl)phenyl]acetamide
Quantity
10 mL
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
Br[CH2:2][CH:3]([C:5]1[CH:10]=[CH:9][C:8]([NH:11][C:12](=[O:14])[CH3:13])=[CH:7][CH:6]=1)[OH:4].[CH3:15][NH2:16]>>[OH:4][CH:3]([C:5]1[CH:10]=[CH:9][C:8]([NH:11][C:12](=[O:14])[CH3:13])=[CH:7][CH:6]=1)[CH2:2][NH:16][CH3:15]

Inputs

Step One
Name
N-[4-(2-bromo-1-hydroxyethyl)phenyl]acetamide
Quantity
10 mL
Type
reactant
Smiles
BrCC(O)C1=CC=C(C=C1)NC(C)=O
Name
Quantity
10 mL
Type
reactant
Smiles
CN

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred at that temperature for 2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solvent and excess methylamine was evaporated
DISSOLUTION
Type
DISSOLUTION
Details
The residue was dissolved in methanol (5 mL)
STIRRING
Type
STIRRING
Details
stirred with resin (BioRad 50W×2, 0.5 g) overnight
Duration
8 (± 8) h
FILTRATION
Type
FILTRATION
Details
The resin was collected by filtration
WASH
Type
WASH
Details
washed with methanol
WASH
Type
WASH
Details
The product on the resin was washed off with NH4OH/CH3OH (10% NH4OH aqueous solution (Aldrich, 29.4% NH3) in methanol, v/v)
CONCENTRATION
Type
CONCENTRATION
Details
The solution was concentrated

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
OC(CNC)C1=CC=C(C=C1)NC(C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 0.16 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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